molecular formula C9H11NO3 B14152242 2-(2-Amino-4-methylphenoxy)acetic acid CAS No. 193685-42-6

2-(2-Amino-4-methylphenoxy)acetic acid

Cat. No.: B14152242
CAS No.: 193685-42-6
M. Wt: 181.19 g/mol
InChI Key: IHZCKOBTZMHTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-methylphenoxy)acetic acid is a substituted phenylacetic acid derivative featuring an amino group at the 2-position and a methyl group at the 4-position of the phenoxy ring. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 197.19 g/mol.

Properties

CAS No.

193685-42-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-amino-4-methylphenoxy)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

IHZCKOBTZMHTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-methylphenoxy)acetic acid typically involves the reaction of 2-amino-4-methylphenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

  • Dissolve 2-amino-4-methylphenol in a suitable solvent, such as ethanol.
  • Add chloroacetic acid to the solution.
  • Introduce sodium hydroxide to the reaction mixture to initiate the nucleophilic substitution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and acidify it to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of 2-(2-Amino-4-methylphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

    Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Esterification: Ester derivatives of phenoxyacetic acid.

Scientific Research Applications

2-(2-Amino-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyacetic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1. Comparative Analysis of 2-(2-Amino-4-methylphenoxy)acetic Acid and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2-Amino-4-methylphenoxy)acetic acid 2-amino, 4-methyl C₉H₁₁NO₃ 197.19 Potential pharmaceutical intermediate; hydrogen-bonding capability
2-(4-Amino-2-methoxyphenyl)acetic acid 4-amino, 2-methoxy C₉H₁₁NO₃ 197.19 Higher acidity due to electron-donating methoxy group; research chemical
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-bromo, 4-methoxy C₉H₉BrO₃ 263.07 Electron-withdrawing Br enhances electrophilicity; used in natural product synthesis (e.g., Combretastatin A-4)
2-(4-Amino-2-nitrophenoxy)acetic acid 4-amino, 2-nitro C₈H₇N₃O₅ 225.16 Strong electron-withdrawing nitro group; limited to laboratory research
2-(4-Octylphenyl)acetic acid 4-octyl C₁₆H₂₄O₂ 248.36 Lipophilic; industrial applications (e.g., surfactants)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The methoxy group in 2-(4-Amino-2-methoxyphenyl)acetic acid increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the methyl group in the target compound . Conversely, bromo and nitro substituents reduce electron density, altering reactivity in electrophilic substitutions .
  • Steric Effects: The octyl chain in 2-(4-Octylphenyl)acetic acid introduces significant hydrophobicity, making it suitable for non-polar applications like surfactants, unlike the hydrophilic amino group in the target compound .

Physicochemical Properties

  • Acidity: The acetic acid moiety’s pKa is influenced by substituents. Methoxy groups (electron-donating) slightly reduce acidity compared to nitro groups (electron-withdrawing), which lower the pKa significantly .
  • Hydrogen Bonding: Amino groups facilitate strong hydrogen-bonding networks. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O–H···O dimers in its crystal lattice, a feature likely shared by the target compound .
  • Melting Points and Solubility: Brominated derivatives exhibit higher melting points due to increased molecular weight and halogen interactions (e.g., 263.07 g/mol for the bromo analogue vs. 197.19 g/mol for the target compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.